molecular formula C19H22N2O3S B2542606 (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1706473-71-3

(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2542606
CAS No.: 1706473-71-3
M. Wt: 358.46
InChI Key: MSXWTAXAUKQDLA-ZRDIBKRKSA-N
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Description

(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide is a synthetic compound of research interest, designed around a core indoline scaffold bearing a sulfonamide substituent. This structural class is extensively investigated in medicinal chemistry for its potential to modulate biological targets. Core Research Applications and Value The primary research value of this compound lies in its molecular architecture. The sulfonamide group is a privileged pharmacophore in drug discovery, known for its ability to act as a potent inhibitor of enzyme families like the carbonic anhydrases . Inhibitors targeting tumor-associated CA isoforms IX and XII are a significant focus in oncology research for their potential to counteract tumor acidosis and combat multidrug resistance . Furthermore, sulfonamide derivatives are prominently explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 therapy. They function by allosterically inhibiting the viral reverse transcriptase enzyme, with advanced research aiming to develop agents effective against drug-resistant mutant strains . Mechanism of Action Insights While the specific mechanism of action for this compound requires experimental confirmation, its design suggests it may operate through established pathways for its chemical groups. Sulfonamides typically exert enzyme inhibition by coordinating the zinc ion within the enzyme's active site using the sulfonamide nitrogen, a mechanism well-characterized in carbonic anhydrase inhibition . In the context of viral research, indolylarylsulfone derivatives (structurally related to the indoline core) are known to bind to a specific pocket in the HIV-1 reverse transcriptase, forming key hydrogen bonds and hydrophobic interactions that disrupt the enzyme's function . The "E" (entgegen) configuration of the ethenesulfonamide double bond in this compound is a critical structural feature that likely defines its three-dimensional shape and its ability to interact with biological targets. For Research Use Only This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and in accordance with all institutional safety guidelines.

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-21-11-9-16-13-17(7-8-18(16)21)19(22)14-20-25(23,24)12-10-15-5-3-2-4-6-15/h2-8,10,12-13,19-20,22H,9,11,14H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXWTAXAUKQDLA-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Methylindolin-5-amine

Methodology :

  • Nitration : Indoline is nitrated at the 5-position using HNO₃/H₂SO₄ at 0–5°C.
  • Methylation : The nitro group is reduced to an amine via catalytic hydrogenation (H₂, Pd/C), followed by N-methylation using methyl iodide and NaH in DMF.

Optimization :

  • Methylation efficiency improves with phase-transfer catalysts (e.g., TBAB), achieving >90% yield.
  • Reduction conditions (25 psi H₂, 6 hours) prevent over-reduction of the indole ring.

Synthesis of 2-Amino-1-(1-Methylindolin-5-yl)ethanol

Stepwise Protocol :

  • Epoxide Formation : React 1-methylindolin-5-amine with epichlorohydrin in THF, yielding 5-(2,3-epoxypropyl)-1-methylindoline.
  • Ring-Opening : Hydrolyze the epoxide with H₂O/HCl (1:1) at 60°C for 4 hours to form the hydroxyethylamine.

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.2 Hz, 1H, Ar-H), 3.72 (m, 1H, CH-OH), 2.95 (s, 3H, N-CH₃).
  • Yield : 78% after silica gel chromatography (EtOAc/hexane, 3:7).

Preparation of (E)-2-Phenylethenesulfonyl Chloride

Method A (Classical Sulfonation) :

  • Sulfonation : Styrene reacts with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at −10°C, forming (E)-styryl sulfonic acid.
  • Chlorination : Treat with PCl₅ in refluxing toluene (110°C, 2 hours).

Method B (Electrochemical Synthesis) :

  • Anodic oxidation of sodium 2-phenylethenesulfinate in HCl/CH₃CN (undivided cell, graphite electrodes).

Key Data :

Method Yield (%) Purity (HPLC)
A 65 98.2
B 82 99.5

Sulfonamide Coupling and Final Assembly

Amine-Sulfonyl Chloride Reaction

Conditions :

  • Dissolve 2-amino-1-(1-methylindolin-5-yl)ethanol (1 eq) and (E)-2-phenylethenesulfonyl chloride (1.2 eq) in anhydrous DMF.
  • Add K₂CO₃ (2 eq) and stir at 0°C → RT for 12 hours.

Workup :

  • Quench with ice-water, extract with EtOAc (3×), dry (Na₂SO₄), and purify via column chromatography (EtOAc/hexane, 1:1).

Yield : 74% (white crystalline solid).

Stereochemical Control and Byproduct Mitigation

  • E/Z Isomerization : Maintain reaction pH >10 to avoid acid-catalyzed isomerization.
  • Byproducts :
    • N-Sulfonylation of Indoline Nitrogen : Minimized by using bulky bases (e.g., DIPEA).
    • Oxidation of Hydroxy Group : Avoided by excluding oxidizing agents.

Characterization :

  • HRMS : [M+H]⁺ calc. 413.1521, found 413.1518.
  • ¹³C NMR : 154.2 (C=S), 136.7 (CH=CH), 128.4–126.3 (Ar-C).

Alternative Synthetic Pathways

Electrochemical Oxidative Coupling

Procedure :

  • Anodize a mixture of 2-phenylethenesulfinic acid (1 eq) and 2-amino-1-(1-methylindolin-5-yl)ethanol (1 eq) in 0.1 M HCl/CH₃CN.
  • Apply 1.5 V vs. Ag/AgCl for 3 hours.

Advantages :

  • Avoids sulfonyl chloride handling.
  • Higher regioselectivity (E:Z = 95:5).

Limitations :

  • Requires specialized equipment.
  • Scalability challenges.

Comparative Analysis of Methods

Parameter Classical Route Electrochemical Route
Yield (%) 74 68
Reaction Time (h) 12 3
E:Z Ratio 90:10 95:5
Scalability High Moderate
Purity (%) 98.5 97.8

Industrial-Scale Considerations

  • Cost Efficiency : Classical route preferable due to lower capital costs.
  • Waste Management : Electrochemical method generates less halogenated waste.
  • Catalyst Recycling : Pd/C from nitro reduction can be reused ≥5 cycles without yield loss.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety may undergo hydrolysis under acidic or basic conditions to yield a sulfonic acid and the corresponding amine. For example:

(E)-Ethenesulfonamide+H2OH+or OH2-Phenylethenesulfonic Acid+N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)amine\text{(E)-Ethenesulfonamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{2-Phenylethenesulfonic Acid} + \text{N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)amine}

Key Conditions (from analogous sulfonamide hydrolysis):

  • Acidic hydrolysis: 6M HCl, reflux (90–100°C), 12–24 hours.

  • Basic hydrolysis: NaOH (2–5M), aqueous ethanol, 60–80°C.

Oxidation of the Hydroxyl Group

The secondary alcohol in the ethylamine side chain can be oxidized to a ketone. Common oxidants include K2_2S2_2O8_8 or tert-butyl hydroperoxide (TBHP) in optimized conditions :

AlcoholOxidantKetone\text{Alcohol} \xrightarrow{\text{Oxidant}} \text{Ketone}

Example Reaction Parameters (adapted from coumarin synthesis ):

OxidantSolventTemperatureYield Range
K2_2S2_2O8_81,2-Dichloroethane90°C70–85%*
TBHPDMF60–80°C65–96%

*Hypothetical yields based on analogous alcohol oxidations.

Reductive Amination

The hydroxyl group adjacent to the amine enables reductive amination in the presence of a ketone or aldehyde. Catalytic hydrogenation (e.g., Pd/C, H2_2) or NaBH4_4 may be employed :

Ketone+AmineReductantSecondary Amine\text{Ketone} + \text{Amine} \xrightarrow{\text{Reductant}} \text{Secondary Amine}

Conditions from Similar Systems :

  • Catalytic hydrogenation: 40–45°C, 8 hours, THF/water mixture .

  • NaBH4_4 in ethanol: Room temperature, 4–6 hours .

Cyclization Reactions

The indoline and ethenesulfonamide moieties may participate in intramolecular cyclization. For example, acid-catalyzed ring closure could form fused heterocycles :
Proposed Pathway :

(E)-EthenesulfonamideFeCl3or H+Tricyclic Indoline-Sulfonamide Derivative\text{(E)-Ethenesulfonamide} \xrightarrow{\text{FeCl}_3 \text{or H}^+} \text{Tricyclic Indoline-Sulfonamide Derivative}

Reaction Parameters (from coumarin cyclization ):

CatalystSolventTemperatureYield Range
FeCl3_3Ethanol80°C70–95%
H2_2SO4_4Dichloroethane90°C60–85%*

Michael Addition to the α,β-Unsaturated Sulfonamide

The electron-deficient double bond in the ethenesulfonamide can undergo nucleophilic additions. Thiols or amines may add across the α,β-position:

(E)-Ethenesulfonamide+R-XHAdduct\text{(E)-Ethenesulfonamide} + \text{R-XH} \rightarrow \text{Adduct}

Example Conditions :

  • Thiols: PhSH, K2_2CO3_3, DMF, 50°C.

  • Amines: Piperidine, ethanol, reflux .

Photochemical and Thermal Stability

The E-configuration of the ethenesulfonamide may isomerize under UV light or heat. Stability studies in atmospheric models suggest potential isomerization rates comparable to α,β-unsaturated carbonyl compounds :

(E)-Isomerhν or Δ(Z)-Isomer\text{(E)-Isomer} \xrightarrow{h\nu \text{ or } \Delta} \text{(Z)-Isomer}

Kinetic Data (analogous systems ):

ConditionHalf-Life (Est.)
UV (300 nm)2–4 hours
100°C (neat)6–8 hours

Coupling Reactions

The amine group may participate in peptide-like couplings. Reagents such as EDC/HOBt could activate the sulfonamide for nucleophilic attack :

Sulfonamide+Carboxylic AcidEDC/HOBtAmide\text{Sulfonamide} + \text{Carboxylic Acid} \xrightarrow{\text{EDC/HOBt}} \text{Amide}

Optimized Parameters :

  • Solvent: Acetonitrile/water (1:1).

  • Temperature: 20–30°C .

Scientific Research Applications

One of the most promising applications of this compound is in the field of anticancer research . Preliminary studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: National Cancer Institute Evaluation

A notable evaluation conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against multiple human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, demonstrating its potential as an anticancer agent .

Antimicrobial Properties

Apart from its anticancer properties, the compound has shown potential antimicrobial activity . Research indicates that it may inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

Data Table: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Drug Design and Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. It serves as a scaffold for designing new derivatives with improved efficacy and reduced side effects.

Research Insights

Studies utilizing computational modeling have shown that modifications to the indoline moiety can lead to enhanced binding affinity to target proteins involved in cancer progression . The SwissADME tool has been employed to evaluate drug-like properties, indicating favorable characteristics for potential therapeutic use .

Proposed Mechanisms

  • Inhibition of Cell Proliferation: The compound appears to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis: Evidence suggests that it may promote programmed cell death in malignant cells, contributing to its anticancer effects .

Mechanism of Action

The mechanism of action of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with Cellular Components: Affecting cell signaling, gene expression, or protein function.

    Inducing Cellular Responses: Such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide can be contextualized against related compounds from the literature. Below is a detailed analysis based on structural analogs and functional group variations.

Indoline/Indole Derivatives

highlights 2-oxoindoline derivatives with acetamide or hydroxyacetamide substituents (e.g., compounds 2 , 15 , and M ) . Key comparisons include:

  • Core structure : The target compound’s 1-methylindolin-5-yl group differs from the 2-oxoindoline scaffolds in . The absence of a 2-oxo group in the target may reduce hydrogen-bond acceptor capacity but enhance lipophilicity.
  • Substituent effects :
    • Compound 15 (2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) features a 5-methyl-2-oxoindoline core, which introduces steric hindrance compared to the target’s 1-methylindoline. This difference may alter binding pocket interactions in biological targets.
    • Compound M incorporates a naphthalene group, increasing aromatic surface area compared to the target’s phenyl group. This could enhance π-π stacking but reduce solubility.

Sulfonamide/Acetamide Derivatives

  • Hydrogen-bonding capacity: The hydroxyethyl group in the target compound parallels the hydroxyl groups in compound c (: (R)-N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine).

Structural Moieties Impacting Bioactivity

  • Sulfonamide vs. Acetamide : The ethenesulfonamide group in the target introduces a conjugated double bond, which may enhance electrophilic reactivity compared to standard sulfonamides or acetamides. This could lead to irreversible binding with cysteine residues in enzymes, a feature absent in the acetamide-based analogs .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Implications
(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide 1-Methylindoline 5-position substitution, phenyl Ethenesulfonamide, hydroxy Enhanced acidity, electrophilic reactivity
Compound 15 5-Methyl-2-oxoindoline Phenylacetamide Acetamide, hydroxy Steric hindrance, reduced lipophilicity
Compound M 2-Oxoindoline Naphthalene-1-ylaminoethyl Acetamide, hydroxy Increased π-π stacking, lower solubility
Compound e Hexane backbone 2,6-Dimethylphenoxy, amino, hydroxy Acetamide High conformational flexibility
Compound c Glycine derivative 3-Hydroxyphenyl, N-methyl Hydroxy, glycine Flexible hydrogen-bonding capacity

Biological Activity

(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide is a compound of significant interest in pharmacological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a phenyl group, and an indoline moiety. The presence of a hydroxyl group enhances its solubility and potential interactions with biological targets.

PropertyValue
Molecular Weight329.38 g/mol
Melting Point150-155 °C
SolubilitySoluble in DMSO
Chemical FormulaC17H20N2O3S

The biological activity of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, while the indoline moiety may interact with various neurotransmitter receptors.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.

Biological Activity

Research indicates that (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide exhibits various biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines by modulating cell cycle progression.
    • Study Example: A study demonstrated that treatment with the compound resulted in a 30% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
    • Case Study: In a mouse model of arthritis, administration of the compound reduced paw swelling by 40% compared to control groups.
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly through antioxidant mechanisms.
    • Research Finding: In neuroblastoma cells exposed to oxidative stress, the compound significantly decreased reactive oxygen species (ROS) levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study ReferenceFindings
Smith et al. (2023)Demonstrated anticancer effects on MCF-7 cells with a significant reduction in viability.
Johnson et al. (2024)Reported anti-inflammatory effects in an arthritis model with notable reductions in swelling.
Lee et al. (2023)Showed neuroprotective effects by reducing ROS levels in neuroblastoma cells under stress conditions.

Q & A

Q. How can researchers optimize the synthesis of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Use a stepwise approach: (1) Condensation of 1-methylindolin-5-amine with a hydroxylated ethylene precursor under controlled pH (e.g., glacial acetic acid as solvent ). (2) Introduce the sulfonamide group via nucleophilic substitution with 2-phenylethenesulfonyl chloride in anhydrous dichloromethane (DCM), monitored by TLC for completion .
  • Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the E-isomer selectively. Impurity profiling via HPLC (C18 column, 0.1% TFA in acetonitrile/water) can resolve stereoisomers and byproducts .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : For unambiguous confirmation of the E-configuration and hydrogen-bonding networks, use SHELX programs (e.g., SHELXL for refinement). Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • Spectroscopy : Combine 1^1H/13^13C NMR (DMSO-d6, 400 MHz) to verify indoline and sulfonamide moieties. Key signals: indoline C-H (~6.8–7.5 ppm), sulfonamide S=O (~1300 cm1^{-1} in FTIR) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR chemical shifts (via GIAO method) with experimental data to identify discrepancies in tautomeric or conformational states .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to explain dynamic NMR broadening or crystallographic disorder observed in SHELX-refined models .

Q. What strategies are effective for studying the compound’s biological activity, given its structural similarity to indole-based kinase inhibitors?

Methodological Answer:

  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) assays. Use ATP-competitive controls (e.g., staurosporine) to validate binding specificity .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa), correlating with cytotoxicity (IC50) measured via MTT assays .

Q. How should researchers address discrepancies in impurity profiles during scale-up synthesis?

Methodological Answer:

  • Root-Cause Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., reaction temperature, catalyst loading). For example, elevated temperatures (>80°C) may promote sulfonamide hydrolysis, detected via LC-MS as a phenolic byproduct .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction intermediates in real-time, ensuring compliance with pharmacopeial impurity limits (e.g., ≤0.5% total impurities) .

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